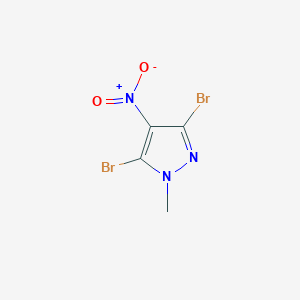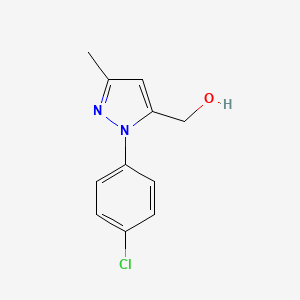
3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
Overview
Description
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C4H3Br2N3O2 and a molecular weight of 284.89 g/mol . This compound is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a pyrazole ring. It is typically a white to off-white solid and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the bromination of 1-methyl-4-nitro-1H-pyrazole using bromine or a brominating agent under controlled conditions. The reaction typically occurs in a solvent such as acetic acid or chloroform at a temperature range of 0-25°C .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol are commonly used.
Major Products Formed:
Substitution Reactions: Products include 3,5-diazido-1-methyl-4-nitro-1H-pyrazole and 3,5-dithiocyanato-1-methyl-4-nitro-1H-pyrazole.
Reduction Reactions: The major product is 3,5-dibromo-1-methyl-4-amino-1H-pyrazole.
Scientific Research Applications
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
3,5-Dibromo-1-methyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.
3,5-Dibromo-4-nitro-1H-pyrazole:
Uniqueness: 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of both bromine and nitro groups on the pyrazole ring, which imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3,5-dibromo-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMQVDHYFOWDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628910 | |
| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155600-99-0 | |
| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)




![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)


